1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

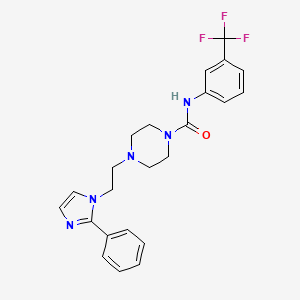

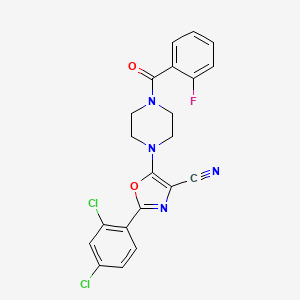

1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C13H19FN2O・2HCl . It is primarily used for research and development .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The presence of the fluoro and methoxy groups on the benzyl part of the molecule could potentially influence its reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.22 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.科学的研究の応用

Kinetics and Mechanisms of Reactions

Studies have investigated the kinetics and mechanisms of reactions involving piperidine derivatives, focusing on nucleophilic substitutions and ring-opening reactions. These investigations provide insight into the reactivity and interaction of such compounds in different solvents, revealing the influence of solvent effects, temperature, and nucleophile structure on reaction rates and mechanisms. These findings are crucial for understanding how modifications in the piperidine ring or substituents affect reactivity, which is valuable for designing new synthetic routes and compounds with desired properties (Mancini et al., 2005) (Scheunemann et al., 2011).

Biological Evaluation and Molecular Dynamics

Compounds structurally similar to 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride have been synthesized and evaluated for their biological activities. For example, chroman-4-one derivatives with piperidinyl ethoxy side chains have been studied for their cholinesterase inhibitory activities, suggesting potential applications in treating disorders such as Alzheimer's disease. This emphasizes the importance of such compounds in medicinal chemistry for the development of new therapeutic agents (Shamsimeymandi et al., 2019).

Conformational Analysis and Crystal Structure

Conformational analysis and crystal structure studies of piperidine derivatives offer valuable information about the molecular configuration, stability, and polymorphism of these compounds. Understanding the solid-state and solution conformations helps in predicting the behavior of these molecules in biological systems and their interactions with biological targets. This knowledge is instrumental in the design and optimization of drugs with enhanced efficacy and reduced side effects (Ribet et al., 2005).

Synthesis and Radiosynthesis

The synthesis and radiosynthesis of fluorine-substituted piperidine derivatives, including methods for introducing fluorine-18, highlight the potential of these compounds as imaging agents for positron emission tomography (PET). This application demonstrates the relevance of such compounds in biomedical research, particularly in the development of diagnostic tools for neurological disorders (Yongxian, 2003).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . It’s also advised to keep the compound away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKBRVKCYQMSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[1-(2-bromoacetyl)cyclopropyl]carbamate](/img/structure/B2697714.png)

![1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B2697717.png)

![N-[(Z)-(4-bromophenyl)methylideneamino]-3-(4-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)propanamide](/img/structure/B2697720.png)

![5-chloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697721.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2697723.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2697725.png)

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2697728.png)

![2-(4-chlorobenzyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2697730.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2697733.png)